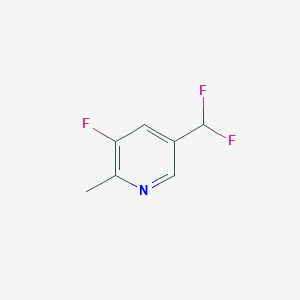
Ethyl 3,4-dichloro-2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 3,4-dichloro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
3,4-dichloro-2-hydroxybenzoic acid+ethanolsulfuric acidethyl 3,4-dichloro-2-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, thus shifting the equilibrium towards the ester product.
化学反应分析
Types of Reactions
Ethyl 3,4-dichloro-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Ester hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Ester hydrolysis: 3,4-dichloro-2-hydroxybenzoic acid and ethanol.
Oxidation: 3,4-dichloro-2-hydroxybenzaldehyde or 3,4-dichloro-2-hydroxybenzoquinone.
科学研究应用
Ethyl 3,4-dichloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals such as herbicides and insecticides.
作用机制
The mechanism of action of ethyl 3,4-dichloro-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Ethyl 3,4-dichloro-2-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with chlorine atoms at different positions, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
3,4-dichloro-2-hydroxybenzoic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity.
This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 3,4-dichloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPQBAERHVNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)

![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)

![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)


![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)



![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
